molecular formula C17H23BrO3 B1293359 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-80-3

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B1293359
M. Wt: 355.3 g/mol
InChI Key: AWARKPZQJWZYMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated phenolic compounds has been demonstrated through a series of reactions, including bromination and demethylation. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized, which involved the use of bromination to introduce bromine atoms into the compound . Another research focused on the synthesis of 2-Bromo-2',4'-dichloroacetophenone, starting from glacial acetic acid and m-dichlorobenzene, and involved bromization, chlorination, and acylation steps to achieve a 70% yield . These studies highlight the versatility of bromination reactions in synthesizing various brominated organic compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques. For the bromophenols and their derivatives, nuclear magnetic resonance (NMR) spectroscopy was likely employed, although not explicitly mentioned in the abstract . In the case of 2-Bromo-2',4'-dichloroacetophenone, the structure was confirmed by 1H NMR, 13C NMR, and infrared (IR) spectra analysis . These techniques are crucial for verifying the successful incorporation of bromine and other substituents into the molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of the reactivity of bromine in electrophilic aromatic substitution reactions. Bromination is a key step in introducing bromine atoms into aromatic rings, which can further undergo reactions such as demethylation, chlorination, and acylation . The reactivity of bromine is utilized to modify the chemical structure and properties of the parent compounds, leading to the formation of new derivatives with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were measured to characterize them further. For 2-Bromo-2',4'-dichloroacetophenone, the relative density, refractive index, boiling point, and melting point were determined . These properties are essential for identifying the compound and predicting its behavior in different environments. The antioxidant properties of the synthesized bromophenols were also evaluated using various assays, and they showed effective antioxidant power, with one compound exhibiting potent antioxidant and radical scavenging abilities .

properties

IUPAC Name

1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARKPZQJWZYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645916
Record name 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898785-80-3
Record name 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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